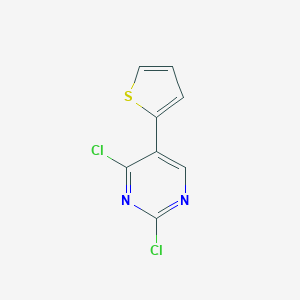

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine

CAS No.:

Cat. No.: VC16511725

Molecular Formula: C8H4Cl2N2S

Molecular Weight: 231.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4Cl2N2S |

|---|---|

| Molecular Weight | 231.10 g/mol |

| IUPAC Name | 2,4-dichloro-5-thiophen-2-ylpyrimidine |

| Standard InChI | InChI=1S/C8H4Cl2N2S/c9-7-5(4-11-8(10)12-7)6-2-1-3-13-6/h1-4H |

| Standard InChI Key | VUHPJDAYDOQGPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=CN=C(N=C2Cl)Cl |

Introduction

2,4-Dichloro-5-(thiophen-2-yl)pyrimidine is a heterocyclic compound that integrates a pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and a thiophene ring at position 5. This compound belongs to the broader class of pyrimidine derivatives, which are widely studied for their diverse chemical reactivity and biological applications.

Synthesis

The synthesis of 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine typically involves the chlorination of pyrimidine precursors followed by the introduction of the thiophene group. Common methods include:

-

Chlorination Reaction: Pyrimidine derivatives are treated with chlorinating agents like phosphorus oxychloride (POCl3) to introduce chlorine atoms at specific positions.

-

Coupling with Thiophene: Thiophene derivatives are coupled via nucleophilic substitution or cross-coupling reactions under controlled conditions.

Example Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Pyrimidine + POCl3 | Chlorinated intermediate |

| 2 | Intermediate + Thiophene derivative (e.g., thiophen-2-yl lithium) | Final product |

Applications in Research and Industry

Pyrimidine derivatives, including 2,4-Dichloro-5-(thiophen-2-yl)pyrimidine, are prominent in various fields due to their unique chemical properties:

Pharmaceutical Applications

Pyrimidines are key scaffolds in drug discovery, offering potential as:

-

Anticancer Agents: Structural analogs of this compound have shown activity against cancer cell lines by inhibiting DNA synthesis or targeting specific enzymes .

-

Antimicrobial Agents: The electron-withdrawing chlorine atoms enhance the compound's ability to disrupt microbial growth .

Material Science

The incorporation of thiophene enhances electronic properties, making this compound relevant in:

-

Organic semiconductors

-

Conductive polymers

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

-

NMR Spectroscopy: Proton and carbon spectra to identify functional groups.

-

Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.

-

Infrared Spectroscopy (IR): Identifies characteristic bonds (C-Cl, C=N).

-

X-ray Crystallography: Provides detailed structural data for crystalline forms.

Example Data Table for Characterization

| Technique | Observations |

|---|---|

| NMR (¹H/¹³C) | Signals corresponding to pyrimidine and thiophene |

| Mass Spectrometry | Molecular ion peak at ~231 m/z |

| IR Spectroscopy | Peaks for C-Cl (~750 cm⁻¹), C=N (~1600 cm⁻¹) |

Limitations and Future Directions

While promising, the compound faces challenges:

-

Limited solubility in aqueous media restricts biological testing.

-

Further studies are needed to optimize its pharmacological profile.

Future research could focus on:

-

Modifying substituents on the pyrimidine or thiophene rings to enhance activity.

-

Exploring its role in multi-target drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume